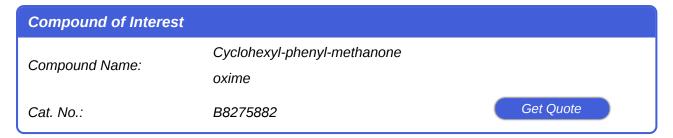


Synthesis and Characterization of Cyclohexylphenyl-methanone Oxime: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **cyclohexyl-phenyl-methanone oxime**, a versatile building block in organic synthesis. The document details the experimental protocol for its preparation from cyclohexyl phenyl ketone and hydroxylamine hydrochloride, along with a thorough analysis of its spectroscopic and physical properties.

Synthesis of Cyclohexyl-phenyl-methanone Oxime

The synthesis of **cyclohexyl-phenyl-methanone oxime** is typically achieved through the condensation reaction of cyclohexyl phenyl ketone with hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.

Experimental Protocol

A common and effective method for the synthesis involves the reaction of cyclohexyl phenyl ketone with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in an alcoholic solvent.

Materials:

Cyclohexyl phenyl ketone



- Hydroxylamine hydrochloride (NH2OH·HCl)
- Potassium carbonate (K₂CO₃)
- Ethanol (EtOH)
- Water (H₂O)
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

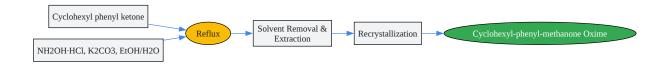
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexyl phenyl ketone in ethanol.
- Add a solution of hydroxylamine hydrochloride and potassium carbonate in water to the flask. The molar ratio of ketone to hydroxylamine hydrochloride to base is typically 1: 1.2: 1.2.
- Heat the reaction mixture to reflux and maintain this temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Add water to the residue and extract the aqueous layer with a suitable organic solvent, such as diethyl ether.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cyclohexyl-phenyl-methanone oxime.



• The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.

Reaction Workflow



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Figure 1. General workflow for the synthesis of cyclohexyl-phenyl-methanone oxime.

Characterization of Cyclohexyl-phenyl-methanone Oxime

The structure and purity of the synthesized **cyclohexyl-phenyl-methanone oxime** are confirmed through various spectroscopic and physical characterization techniques.

Physical Properties

Property	Value
Molecular Formula	C13H17NO
Molecular Weight	203.28 g/mol [1]
Appearance	White to off-white solid
Melting Point	Data not available in the search results

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **cyclohexyl-phenyl-methanone oxime** based on the analysis of related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.0 - 11.0	S	1H	N-OH
~7.2 - 7.6	m	5H	Phenyl-H
~2.5 - 3.0	m	1H	Cyclohexyl-CH
~1.0 - 2.0	m	10H	Cyclohexyl-CH ₂

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)	Assignment
~158 - 162	C=N
~135 - 140	Phenyl C (quaternary)
~128 - 130	Phenyl CH
~125 - 128	Phenyl CH
~40 - 45	Cyclohexyl CH
~25 - 35	Cyclohexyl CH ₂

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ^{−1})	Assignment
~3100 - 3400 (broad)	O-H stretch
~2850 - 2950	C-H stretch (aliphatic)
~1640 - 1680	C=N stretch
~1440 - 1490	C=C stretch (aromatic)
~930 - 960	N-O stretch

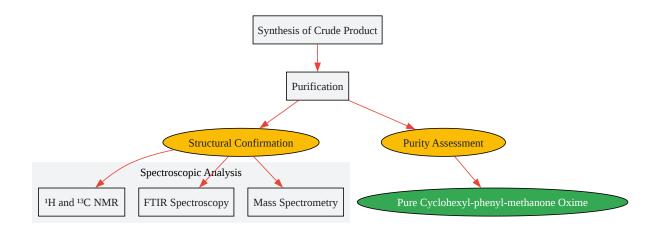
Table 4: Mass Spectrometry Data (Predicted)



m/z	Assignment
203	[M] ⁺ (Molecular ion)
186	[M-OH]+
120	[C ₆ H ₅ C=NOH] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Logical Relationship of Characterization

The characterization process follows a logical progression to confirm the successful synthesis of the target molecule.



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References

- 1. Cyclohexyl phenyl ketone | C13H16O | CID 12837 PubChem [pubchem.ncbi.nlm.nih.gov]
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